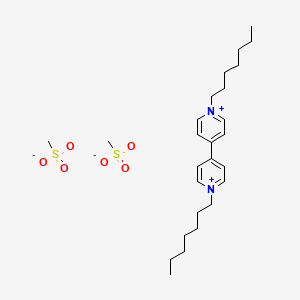
1,1'-Diheptyl-4,4'-bipyridin-1-ium dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is a derivative of bipyridine, a heterocyclic compound that contains two pyridine rings. The heptyl groups attached to the nitrogen atoms in the bipyridine structure enhance its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the alkylation of 4,4’-bipyridine with heptyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with methanesulfonic acid to form the dimethanesulfonate salt.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivatives.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The substitution reactions typically require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds.
Applications De Recherche Scientifique
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is employed in the study of biological systems and as a probe for detecting specific biomolecules.
Industry: The compound is used in the development of electrochromic materials, organic electronics, and electrochemical devices.
Mécanisme D'action
The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a redox-active electrolyte, facilitating electron transfer processes in electrochemical systems. It can also form complexes with metal ions, which can enhance its catalytic activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Diheptyl-4,4’-bipyridinium dibromide
- Methyl viologen dichloride hydrate
- Ethyl viologen dibromide
- Benzyl viologen dichloride
Uniqueness
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its enhanced solubility and stability, which are attributed to the heptyl groups attached to the bipyridine structure. This makes it more suitable for applications in organic electronics and electrochemical devices compared to its similar compounds.
Propriétés
Numéro CAS |
90449-45-9 |
|---|---|
Formule moléculaire |
C26H44N2O6S2 |
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;methanesulfonate |
InChI |
InChI=1S/C24H38N2.2CH4O3S/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;2*1-5(2,3)4/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
Clé InChI |
OIJQKTLVXCHCCY-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
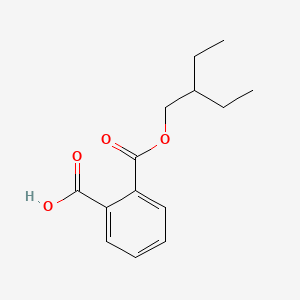
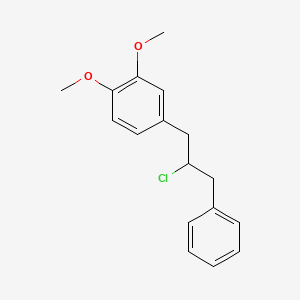
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
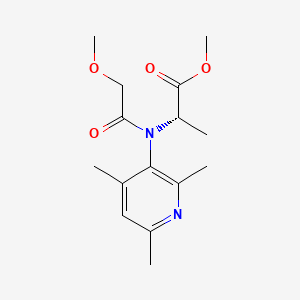
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
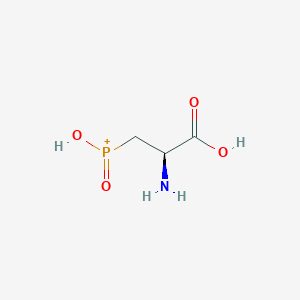
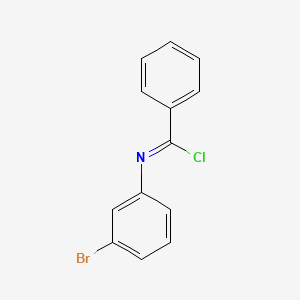

![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
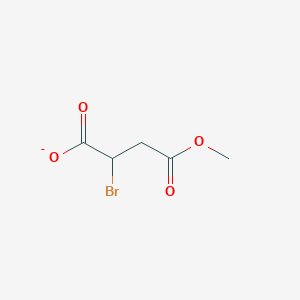
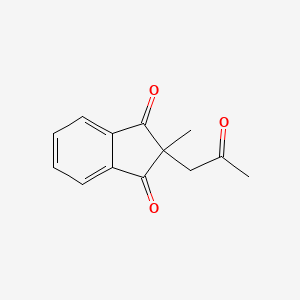
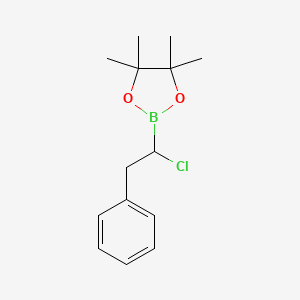
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
